2-Aminopurine riboside can be derived from naturally occurring purines, specifically adenine, through various synthetic pathways. It falls under the classification of nucleosides, which are compounds consisting of a nitrogenous base bonded to a sugar molecule. In this case, the nitrogenous base is 2-aminopurine, and the sugar is ribose.
The synthesis of 2-aminopurine riboside involves several methods, primarily focusing on protecting groups to facilitate reactions without unwanted side reactions. A common synthetic route begins with 6-chloro-2-aminopurine riboside, which undergoes hydrogenation using catalysts like palladium on carbon and ammonium formate. This step reduces the chlorine atom while maintaining the integrity of the amino group.
Key steps in the synthesis include:
The molecular formula for 2-aminopurine riboside is , with a molecular weight of approximately 267.24 g/mol. The structure consists of a purine ring system with an amino group at the 2-position and a ribose sugar attached at the 9-position.
2-Aminopurine riboside participates in various chemical reactions typical of nucleosides:
The mechanism by which 2-aminopurine riboside functions primarily revolves around its incorporation into RNA molecules where it acts as a fluorescent probe. Upon excitation, it emits fluorescence, which can be used to study RNA structure and dynamics.
The physical properties of 2-aminopurine riboside include:
Chemical properties include:
The applications of 2-aminopurine riboside are diverse and significant in scientific research:
The chemo-enzymatic synthesis of 2-aminopurine riboside leverages the transglycosylation activity of purine nucleoside phosphorylase (PNP) to achieve efficient and stereoselective ribosylation. This approach circumvents challenges associated with traditional chemical glycosylation methods, such as low anomeric selectivity and complex protecting group strategies. The enzymatic process utilizes naturally occurring nucleosides (e.g., uridine or inosine) as ribosyl donors, with PNP catalyzing the reversible cleavage of the glycosidic bond to generate a ribose-1-phosphate intermediate. This intermediate subsequently reacts with 2-aminopurine as the nucleobase acceptor, forming the desired β-D-ribofuranosyl linkage with strict stereocontrol [4] [5] [7].
Key enzymatic systems include PNPs from Escherichia coli and thermophilic bacteria, which exhibit distinct substrate specificities and operational stabilities. Escherichia coli PNP efficiently catalyzes the ribosylation of 2-aminopurine at elevated temperatures (50-60°C), achieving conversions exceeding 95% within 4-6 hours. A critical advantage of this methodology is its applicability to nucleobase analogs bearing unprotected exocyclic amino groups, eliminating the need for protective group manipulations that complicate chemical syntheses. For instance, N-(2-acetamidopurin-6-yl)glycine derivatives undergo successful transglycosylation to yield modified nucleosides with retained chirality [7].
Table 1: Comparative Performance of PNP Enzymes in 2-Aminopurine Riboside Synthesis
Enzyme Source | Ribosyl Donor | Temperature (°C) | Reaction Time (h) | Conversion (%) |
---|---|---|---|---|
Escherichia coli | Uridine | 50 | 6 | >95 |
Thermus thermophilus | Inosine | 65 | 4 | 90 |
Bacillus halodurans | Uridine | 60 | 5 | 85 |
Recent advances exploit immobilized PNP biocatalysts on solid supports (e.g., silica microspheres or polymer beads), enabling enzyme reuse and continuous-flow processing. These systems demonstrate remarkable operational stability, retaining >80% activity after 10 catalytic cycles. The chemo-enzymatic route offers scalability advantages, exemplified by gram-scale syntheses of 2-aminopurine riboside with isolated yields of 70-88% [5] [7]. Additionally, this approach facilitates access to diverse analogs, including 2'-deoxyribosides and arabinosides, by substituting the ribosyl donor with deoxyuridine or arabinosyl nucleosides [7].
Solid-phase synthesis enables the site-specific incorporation of 2-aminopurine riboside into RNA oligonucleotides, requiring a protected phosphoramidite building block. A robust six-step synthesis has been developed starting from commercially available 2-amino-6-chloropurine riboside. The sequence involves: (1) hydrogenolytic dehalogenation using Pearlman’s catalyst (palladium hydroxide on carbon) and ammonium formate to yield 2-aminopurine riboside; (2) selective protection of the exocyclic N²-amino group with N,N-dibutylformamide dimethyl acetal to form the N-(di-n-butylamino)methylene derivative; (3) simultaneous protection of the 5′- and 3′-hydroxyl groups with di-tert-butylsilyl bis(trifluoromethanesulfonate); (4) 2′-O-silylation with tert-butyldimethylsilyl chloride; (5) selective desilylation of the 5′,3′-silyl clamp with hydrogen fluoride/pyridine; and (6) dimethoxytritylation of the 5′-hydroxyl followed by phosphitylation with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite under carefully controlled conditions (2,4,6-trimethylpyridine/N-methylimidazole in tetrahydrofuran) to yield the target phosphoramidite [1] [8].
This route achieves an overall yield of 33% after chromatographic purifications. The N-(di-n-butylamino)methylene protection is critical for successful oligonucleotide synthesis, as it withstands standard coupling conditions while allowing efficient deprotection under mild conditions (e.g., aqueous methylamine/ammonia at room temperature or 65°C). Crucially, this protecting group strategy minimizes side reactions during nucleobase deprotection that can occur with acyl-protected derivatives, particularly in long RNA sequences (>50 nucleotides). The phosphoramidite couples efficiently under standard solid-phase conditions, with stepwise coupling yields of 98-99%, comparable to canonical phosphoramidites [8].
Table 2: Critical Parameters for 2′-O-TBDMS 2-Aminopurine Riboside Phosphoramidite in RNA Synthesis
Parameter | Condition/Performance Metric | Significance |
---|---|---|
Coupling Efficiency | 98-99% per step | Matches standard amidites |
Deprotection Conditions | 40% Methylamine/30% Ammonia (1:1), 4h RT or 45min 65°C | Complete N-protection removal |
Ultramild Deprotection | 0.05M Potassium Carbonate/Methanol, 4h RT | Compatible with base-sensitive RNAs |
Silyl Migration Risk | Minimal under optimized phosphitylation | Preserves 2′-O-regiochemistry |
Optimized phosphitylation conditions prevent migration of the 2′-O-tert-butyldimethylsilyl group, a known side reaction during phosphoramidite preparation. Post-synthetic deprotection of oligonucleotides employs standard AMA (aqueous methylamine/ammonia) or ultramild conditions (potassium carbonate in methanol) when using acid-labile protecting groups, ensuring integrity of the RNA strand while quantitatively removing the N-protecting group. This synthetic approach facilitates the routine incorporation of 2-aminopurine into diverse RNA constructs for biophysical studies [1] [8].
Derivatization of 2-aminopurine riboside enhances its fluorescence properties and enables specific biomolecular targeting. Two principal strategies are employed: C6-functionalization via nucleophilic aromatic substitution and formation of etheno-bridged analogs.
C6-Functionalization: The electron-deficient C6 position of 2-aminopurine riboside undergoes nucleophilic displacement reactions with amines, amino acids, and peptides. Activation typically requires converting the nucleoside to a 6-chloro- or 6-methylthio-purine precursor. For example, 2-amino-6-chloropurine riboside reacts with tert-butyl esters of amino acids (glycine, alanine, valine, phenylalanine, proline, aspartic acid) in dimethylacetamide with triethylamine catalysis at 100°C, yielding C6-amino acid conjugates in 32-83% yields. Notably, the 2-amino group must be protected (e.g., as an acetate) to prevent side reactions. Subsequent alkaline hydrolysis removes both the N-acetyl and ester protecting groups, providing free carboxylic acid functionalities for further conjugation. This approach generates chiral derivatives with high enantiomeric purity (>99% ee for alanine/valine derivatives when hydrolysis occurs at room temperature), crucial for studies of stereospecific interactions [7].
Etheno-Bridged Derivatives: Treatment of 2-aminopurine riboside with chloroacetaldehyde or α,β-dichloroethyl ether under controlled pH conditions (pH 4-5) generates intensely fluorescent 1,N²-etheno-2-aminopurine ribosides. This intramolecular cyclization creates a third fused ring system, shifting both absorption and emission maxima bathochromically compared to the parent nucleoside. The reaction proceeds regioselectively at the N¹ and exocyclic N²-amino group, yielding quantum efficiencies approaching 100% – a substantial increase over 2-aminopurine’s modest quantum yield (Φ=0.68). These hyper-fluorescent analogs exhibit exceptional environmental sensitivity, making them powerful probes for detecting subtle nucleic acid conformational changes [4].
Table 3: Photophysical Properties of 2-Aminopurine Riboside Derivatives
Derivative | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Relative Brightness vs Parent |
---|---|---|---|---|
2-Aminopurine Riboside | 305 | 370 | 0.68 | 1.0 |
C6-Glycine Conjugate | 310 | 375 | 0.65 | 0.95 |
1,N²-Etheno Derivative | 325 | 420 | 0.98 | 6.2 |
Additional modifications include alkylation at the N9 position to alter base-pairing dynamics and incorporation of extended aromatic systems via Suzuki-Miyaura cross-coupling on halogenated precursors. These structural variations systematically tune photophysical properties while preserving the analog’s ability to participate in nucleic acid stacking interactions. The strategic placement of these fluorescent derivatives within oligonucleotides provides site-specific reporters for monitoring DNA/RNA folding, protein-nucleic acid recognition, and enzymatic activities in real-time [4] [7].
Nucleoside Triphosphates: 2-Aminopurine riboside 5′-triphosphate serves as a substrate for RNA polymerases in mechanistic and transcriptional studies. Its synthesis employs the Ludwig-Eckstein method, wherein the nucleoside is phosphorylated using trivalent phosphorus reagents. Protected 2-aminopurine riboside (5′-O-dimethoxytrityl, 2′-O-tert-butyldimethylsilyl) reacts with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one to form an intermediate cyclic phosphate, which is subsequently hydrolyzed and reacted with pyrophosphate. Oxidation with iodine/water yields the triphosphate, followed by deprotection under acidic (detritylation) and fluoroide-mediated (desilylation) conditions. This method provides 2-aminopurine riboside triphosphate in 40-50% yield with high purity (>95%) after anion-exchange chromatography. Alternatively, enzymatic phosphorylation using adenylate kinase and nucleoside diphosphate kinase enables one-pot conversion of the monophosphate to the triphosphate form, though with lower regiochemical control [1].
Cyclic Monophosphates: 3′,5′-Cyclic 2-aminopurine riboside monophosphate (cApMP) functions as a fluorescent analog of cyclic adenosine monophosphate for studying cyclic nucleotide signaling pathways. Synthesis starts with selective 2′-O-acylation of 2-aminopurine riboside (e.g., with isobutyryl chloride), followed by 5′-phosphorylation using phosphorous oxychloride. The resulting monophosphate undergoes cyclization via carbodiimide activation (e.g., N,N′-dicyclohexylcarbodiimide in pyridine) under high dilution conditions. Final deprotection with ammonium hydroxide yields cApMP. Careful pH control during cyclization is essential to prevent N²-phosphorylation or purine ring degradation. This route affords cApMP in 30-35% overall yield [8].
For 2′,3′-cyclic phosphates – intermediates in RNA cleavage or ligation – controlled periodate oxidation of 2-aminopurine riboside generates the 2′,3′-dialdehyde, which undergoes β-elimination upon heating with aniline buffer (pH 5.0), directly yielding the 2′,3′-cyclic phosphate. Though efficient, this method risks over-oxidation; thus, direct cyclization using diphenyl phosphorochloridate in tert-butanol/pyridine provides a higher-yielding alternative (55-60%). These nucleotide derivatives enable real-time fluorescence monitoring of RNA processing enzymes, including ribozymes and phosphorylases, due to the environmental sensitivity of the 2-aminopurine fluorophore [1] [8].
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